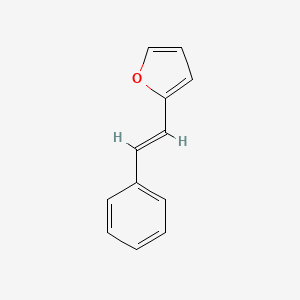

2-Styrylfuran

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H10O |

|---|---|

Molekulargewicht |

170.21 g/mol |

IUPAC-Name |

2-[(E)-2-phenylethenyl]furan |

InChI |

InChI=1S/C12H10O/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-10H/b9-8+ |

InChI-Schlüssel |

QHVQSFNBGRXCRP-CMDGGOBGSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CO2 |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC2=CC=CO2 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Styrylfuran and Its Functionalized Analogues

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecular architectures. nih.gov In the context of 2-styrylfuran synthesis, organocatalytic strategies, particularly those involving N-Heterocyclic Carbenes (NHCs), have proven to be highly effective. nih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have revolutionized the field of organocatalysis. acs.orgnih.gov Their ability to induce umpolung reactivity in aldehydes has enabled the development of novel synthetic pathways for the formation of various heterocyclic systems, including functionalized furans. nih.govbeilstein-journals.org

A key step in the NHC-catalyzed synthesis of 2-styrylfurans involves the cross-benzoin reaction. nih.gov This reaction typically entails the coupling of two different aldehydes. nih.govbeilstein-journals.org In the synthesis of styrylfuran precursors, an NHC catalyst facilitates the reaction between an aliphatic aldehyde and a conjugated 1,3-dicarbonyl compound, such as a 2,4-dioxoester. nih.gov

The reaction is initiated by the addition of the NHC to the aliphatic aldehyde, forming a nucleophilic Breslow intermediate. nih.gov This intermediate then undergoes a chemoselective nucleophilic addition to the α-carbonyl group of the 2,4-dioxoester. nih.gov This step is crucial as it sets the stage for the subsequent cyclization to form the furan (B31954) ring. The choice of the NHC catalyst is critical for the success of the reaction, with triazolium-based NHCs often being employed. nih.govnsf.gov

A plausible mechanism for this transformation begins with the deprotonation of a triazolium salt to generate the free NHC. This carbene then adds to an aliphatic aldehyde to form the Breslow intermediate. This nucleophilic intermediate attacks the electron-deficient α-carbonyl group of a 1,3-dicarbonyl compound, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the NHC catalyst yield the desired precursor for the furan ring. nih.gov

Following the NHC-mediated cross-benzoin reaction, the formation of the furan ring is achieved through a Brønsted acid-catalyzed annulation. nih.gov This step is analogous to the classical Paal-Knorr furan synthesis, which involves the dehydration of a 1,4-dicarbonyl compound. nih.gov

The precursor generated from the cross-benzoin reaction undergoes an intramolecular condensation reaction upon treatment with a Brønsted acid, such as p-toluenesulfonic acid (p-TSA). nih.gov The acid catalyzes the cyclization and subsequent dehydration, leading to the aromatic furan ring. nih.gov This cooperative catalysis, where the NHC and the Brønsted acid work in tandem, allows for the efficient construction of highly functionalized 2-styrylfurans in a one-pot fashion. figshare.comnih.govacs.org

The reaction conditions for this two-step process are generally mild, with the NHC-catalyzed step often proceeding at moderate temperatures, followed by heating to effect the Brønsted acid-catalyzed cyclization. nih.gov

Table 1: Scope of Substrates for NHC/Brønsted Acid-Catalyzed Styrylfuran Synthesis nih.gov

| Entry | 1,3-Dicarbonyl (1) | Aldehyde (2) | Product | Yield (%) |

| 1 | Ethyl 2,4-dioxo-4-phenylbutanoate | 3-Phenylpropanal | Ethyl 5-phenethyl-3-(styryl)furan-2-carboxylate | 78 |

| 2 | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | 3-Phenylpropanal | Ethyl 5-phenethyl-3-(4-methylstyryl)furan-2-carboxylate | 75 |

| 3 | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | 3-Phenylpropanal | Ethyl 3-(4-chlorostyryl)-5-phenethylfuran-2-carboxylate | 82 |

| 4 | Ethyl 2,4-dioxo-4-phenylbutanoate | Butanal | Ethyl 5-propyl-3-(styryl)furan-2-carboxylate | 65 |

General conditions: 1 (0.1 mmol), 2 (0.2 mmol), NHC precursor (10 mol%), DIPEA (100 mol%), fluorobenzene (B45895) (0.1 M), 40 °C, 24 h; then p-TSA (250 mol%), 80 °C, 24 h.

The development of enantioselective methods for the synthesis of chiral furan derivatives is an area of growing interest. nih.gov While the direct enantioselective synthesis of chiral 2-styrylfurans via organocatalysis is still an emerging field, the principles of asymmetric organocatalysis can be applied. Chiral NHCs have been successfully employed in a variety of asymmetric transformations, including enantioselective benzoin (B196080) reactions. beilstein-journals.org

The key to achieving enantioselectivity would be the use of a chiral NHC catalyst that can effectively control the stereochemistry of the carbon-carbon bond formation in the initial cross-benzoin reaction. This would lead to the formation of an enantioenriched precursor, which could then be cyclized to the chiral styrylfuran derivative. The design of the chiral NHC is crucial, with factors such as the steric and electronic properties of the substituents on the carbene playing a significant role in the stereochemical outcome. nsf.gov

Metal-Free Catalytic Systems for Furan Scaffold Construction

Beyond NHC catalysis, other metal-free catalytic systems have been developed for the construction of the furan scaffold. These methods often rely on the use of strong bases or acids to promote the cyclization of appropriate precursors. researchgate.net For instance, the intramolecular cyclization of 2-ynylphenols catalyzed by a base like cesium carbonate provides a facile route to benzofurans, a related class of oxygen heterocycles. researchgate.net While not directly applied to this compound synthesis, these methodologies highlight the potential for developing metal-free approaches for the construction of the furan ring from suitably designed starting materials.

A simple and metal-free system composed of sodium tert-butoxide in DMF has been shown to efficiently convert 5-hydroxymethylfurfural (B1680220) to furan-2,5-dicarboxylic acid, demonstrating the utility of metal-free systems in modifying furan scaffolds. researchgate.net

Transition Metal-Facilitated Cyclization and Coupling Reactions

Transition metal catalysis offers a powerful and versatile platform for the synthesis of furans. hud.ac.ukresearchgate.net Various metals, including palladium, copper, gold, and ruthenium, have been employed to catalyze the cyclization of acyclic precursors or to facilitate coupling reactions to introduce substituents onto a pre-existing furan ring. hud.ac.ukcore.ac.uk

For the synthesis of 2-styrylfurans, transition metal-catalyzed cross-coupling reactions are particularly relevant. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be used to introduce the styryl moiety at the 2-position of a furan ring. mdpi.com For example, a 2-halofuran could be coupled with styrene (B11656) or a styrylboronic acid derivative in the presence of a palladium catalyst to afford the desired this compound.

Furthermore, transition metals can catalyze the cyclization of appropriately substituted alkynes and allenes to form the furan ring. hud.ac.ukarkat-usa.org For instance, the copper-catalyzed cycloisomerization of alkynyl ketones is an efficient method for the synthesis of 2,5-disubstituted furans. arkat-usa.org By choosing a substrate that incorporates a styryl group, this methodology could be adapted for the synthesis of 2-styrylfurans.

Table 2: Examples of Transition Metal-Catalyzed Furan Synthesis

| Catalyst | Starting Material | Product Type | Reference |

| Pd(II)/Cu(I) | 2-(1-Alkynyl)-2-alken-1-ones | Substituted Furans | hud.ac.uk |

| Au(I) | 2-Alkynylallyl alcohols | Trisubstituted Furans | hud.ac.uk |

| Ru(II)/Cu(II) | Alkynes and an alcohol | Symmetrical Furans | hud.ac.uk |

| Cu(I) | Alkynyl ketones | 2,5-Disubstituted Furans | arkat-usa.org |

These transition metal-catalyzed methods provide a complementary approach to the organocatalytic strategies, offering a broad scope of potential starting materials and reaction conditions for the synthesis of this compound and its analogues.

Copper-Mediated Annulation Protocols for Substituted Furans

Copper catalysis has emerged as a cost-effective and versatile tool for the construction of furan rings. These methods often proceed under mild conditions and exhibit broad functional group tolerance.

A facile and efficient annulation strategy for creating multisubstituted furan derivatives involves a copper(I)-catalyzed reaction between ketones and alkynoates. rsc.org This transformation, which proceeds via C(sp³)–H bond functionalization, utilizes benzoyl peroxide as an external oxidant and is notable for being ligand- and additive-free, offering an environmentally friendly route to these important scaffolds. rsc.org Another significant copper-catalyzed approach is the heterocyclodehydration of 3-yne-1,2-diols. Using a simple, ligand-free catalyst like copper(II) chloride, substituted furans can be obtained in good to high yields (53–99%) under mild conditions. acs.org

Furthermore, copper-promoted cascade reactions of terminal alkynes with 1,2-diketones have been developed for the expeditious construction of tetrasubstituted furans. rsc.org Mechanistic studies suggest that a 1,3-diyne, generated in situ through copper-catalyzed oxidative coupling, is a key intermediate in this transformation. rsc.org The versatility of copper catalysis is also demonstrated in the enantioselective synthesis of highly substituted furans through a copper(II)-catalyzed cycloisomerization–indole addition reaction of 2-(1-alkynyl)-2-alkene-1-ones. acs.org In some instances, copper catalysts are used in conjunction with other metals, such as in a palladium/copper co-catalyzed cascade that transforms propargyl alcohols into trisubstituted furylboronic acid pinacol (B44631) esters, which can be further functionalized. nih.gov

| Copper-Mediated Method | Starting Materials | Key Features | Yield |

|---|---|---|---|

| Annulation of Ketones and Alkynoates rsc.org | Ketones, Alkynoates | Ligand- and additive-free, C(sp³)–H functionalization | Not specified |

| Heterocyclodehydration acs.org | 3-Yne-1,2-diols | Mild conditions, ligand-free CuCl₂ catalyst | 53–99% |

| Cascade Reaction rsc.org | Terminal Alkynes, 1,2-Diketones | In situ generation of 1,3-diyne intermediate | Not specified |

| Enantioselective Cycloisomerization acs.org | 2-(1-Alkynyl)-2-alkene-1-ones | High enantioselectivity | Not specified |

Gold-Catalyzed Cycloisomerization and Cascade Approaches

Gold catalysts, known for their carbophilic nature, are exceptionally effective in catalyzing the cycloisomerization of various unsaturated substrates to form furan rings. researchgate.net These reactions often proceed with high atom economy and stereoselectivity under mild conditions.

A prominent strategy involves the gold-catalyzed propargylic substitution of propargylic alcohols with 1,3-dicarbonyl compounds, followed by cycloisomerization to yield polysubstituted furans. nih.gov This method has been adapted for use in environmentally friendly ionic liquids, allowing for the recycling of the gold catalyst. nih.gov Similarly, N-tosylpropargyl amines can be reacted with 1,3-dicarbonyl compounds in the presence of a gold(III) catalyst to produce polysubstituted furans. mdpi.com

Gold catalysts also enable cascade reactions, where multiple transformations occur in a single pot. For instance, a combination of triazole-gold and copper catalysts facilitates a three-step cascade involving alcohol addition to an alkyne, a Saucy-Marbet rearrangement, and an allene-ketone cyclization to furnish di-, tri-, and tetrasubstituted furans. organic-chemistry.orgnih.gov Another innovative approach is a gold(I)-catalyzed, water-mediated carbene cascade reaction of propargyl diazoacetates, which proceeds through an oxonium ylide intermediate. organic-chemistry.org Mechanistic studies, including isotope-labeling, have confirmed that the oxygen atom in the furan product originates from water in this process. organic-chemistry.org Furthermore, gold self-relay catalysis has been developed, where a single gold complex catalyzes both an intramolecular annulation and an intermolecular Michael addition to construct unsymmetrical furanized triarylmethanes. mdpi.com

Palladium-Catalyzed C-H Activation and Functionalization Methods

Palladium-catalyzed C-H activation has revolutionized the synthesis of arylated heterocycles, including this compound, by providing a direct and atom-economical method for forming carbon-carbon bonds. This approach avoids the pre-functionalization of substrates often required in traditional cross-coupling reactions.

The direct arylation of furans with aryl halides via C-H functionalization is a powerful tool for synthesizing arylfurans. acs.org Catalyst systems combining a palladium source, such as [Pd(C3H5)Cl]2, with a phosphine (B1218219) ligand have been shown to be highly effective, even at low catalyst loadings. acs.org These reactions are often selective for the 5-position of the furan ring. The choice of ligand can be crucial for catalyst efficiency, with tetradentate ligands sometimes outperforming monodentate ones. acs.org The mechanism is thought to proceed through an oxidative addition of the aryl halide to the palladium center, followed by a Heck-type insertion of the furan. acs.orgthieme-connect.com

Recent advancements include the use of trinuclear palladium (Pd₃Cl) species as active catalysts for the direct C–H α-arylation of benzo[b]furans with aryl iodides under mild conditions. acs.org Additionally, palladium-catalyzed cascade reactions have been developed for the synthesis of polysubstituted furan derivatives. One such strategy involves the intramolecular cascade oxy-palladation of alkyne-diols, followed by the regioselective coordinative insertion of unactivated alkenes. nih.govbohrium.com Another approach utilizes a palladium-catalyzed C–H activation/alkene insertion/annulation sequence starting from cyclic 1,3-dicarbonyl compounds and various alkenes. rsc.orgmdpi.com

| Palladium-Catalyzed Method | Substrates | Key Features | Selectivity |

|---|---|---|---|

| Direct Arylation acs.org | Furans, Aryl Halides | Low catalyst loadings, avoids pre-functionalization | Often selective for the 5-position |

| Direct α-Arylation acs.org | Benzo[b]furans, Aryl Iodides | Utilizes trinuclear palladium cluster catalyst | α-selective |

| Cascade Oxy-palladation nih.govbohrium.com | Alkyne-diols, Alkenes | Construction of C3- and C2-substituted γ-furanyl carboxylic acid derivatives | Regioselective |

| C–H Activation/Annulation rsc.orgmdpi.com | Cyclic 1,3-Diketones, Alkenes | Excellent selectivity and functional group tolerance | Regioselective |

Established and Cascade Reaction Pathways

Alongside modern transition-metal-catalyzed methods, several established name reactions and cascade strategies remain indispensable for the synthesis of this compound and its analogues.

Paal-Knorr Cyclocondensation: Mechanistic Insights and Modern Adaptations

The Paal-Knorr synthesis is a classic and highly valuable method for preparing substituted furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.org The reaction proceeds by the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.org Subsequent dehydration of the resulting hemiacetal yields the furan ring. wikipedia.org Mechanistic studies have refined the understanding of this reaction, revealing that the cyclization rate can be influenced by the stereochemistry of the dicarbonyl substrate, which contradicts earlier mechanisms that proposed a common enol intermediate. wikipedia.orgorganic-chemistry.org

Modern adaptations of the Paal-Knorr reaction have expanded its scope and efficiency. Microwave-assisted protocols have been developed for a more rapid and controlled synthesis of polysubstituted furans. organic-chemistry.org Recently, an innovative approach for synthesizing highly functionalized styrylfurans has been developed that combines an N-heterocyclic carbene (NHC)-catalyzed cross-benzoin reaction with a Brønsted acid-driven Paal-Knorr-like condensation. nih.govacs.org This method utilizes 2,4-dioxoesters as the 1,3-dicarbonyl equivalent, allowing for the efficient formation of the desired styrylfuran products. nih.govacs.org

Wittig Reaction for the Stereoselective Formation of Styrylfuran Ethenyl Moieties

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, making it highly relevant for installing the ethenyl moiety in this compound. wikipedia.org The reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, typically those with alkyl substituents, generally lead to (Z)-alkenes, while stabilized ylides, which contain electron-withdrawing groups, predominantly form (E)-alkenes. organic-chemistry.org

Mechanistic understanding suggests that for lithium-free Wittig reactions, the formation of an oxaphosphetane intermediate occurs via a concerted [2+2] cycloaddition, which is under kinetic control. wikipedia.org The stereoselectivity arises from the kinetically controlled addition of the ylide to the carbonyl compound. wikipedia.org In the context of this compound synthesis, the Wittig reaction would typically involve the reaction of a furan-2-carbaldehyde with an appropriate benzylphosphonium ylide, or a 2-acylfuran with a methylphosphonium ylide, to stereoselectively form the styryl double bond.

Multi-Component and Cascade Approaches for Polysubstituted Styrylfuran Access

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. tubitak.gov.tr

Several MCRs have been developed for the synthesis of polysubstituted furans. One such approach involves a phosphine-mediated multicomponent reaction of terminal activated olefins and acyl chlorides or anhydrides, which utilizes a silane-driven catalytic intramolecular Wittig reaction as the key annulation step. nih.gov Another efficient one-pot, three-component reaction for synthesizing tetrasubstituted furans employs benzoylacetonitriles, aldehydes, and benzoyl chlorides, co-catalyzed by lipase (B570770) and a phosphine. mdpi.com This enzymatic approach is noted for its mild conditions and environmental sustainability. mdpi.com Furthermore, cascade reactions, such as the phosphoric acid-catalyzed regioselective cascade cyclization/amination of para-quinone methides with β-ketodinitriles, provide access to trisubstituted furans. researchgate.net These multi-component and cascade strategies represent powerful tools for the modular and efficient synthesis of complex furan derivatives, including functionalized styrylfurans. researchgate.net

Principles of Green Chemistry in this compound Synthesis

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the design of synthetic routes for valuable chemical compounds. nih.gov The synthesis of this compound and its derivatives is an area where these principles can be applied to reduce waste, minimize energy consumption, and utilize safer materials. The core tenets of green chemistry, such as maximizing atom economy, employing catalytic processes, using renewable feedstocks, and promoting energy efficiency, provide a framework for developing more environmentally benign methodologies for producing these important furanic compounds. yale.edu

Atom Economy

A fundamental principle of green chemistry is atom economy, which focuses on maximizing the incorporation of all reactant atoms into the final desired product, thereby minimizing waste at the molecular level. wordpress.comjocpr.com Synthetic methods with high atom economy are inherently more efficient and sustainable. skpharmteco.com In the context of this compound synthesis, this principle favors addition and condensation reactions over substitution or elimination reactions that generate stoichiometric byproducts.

For instance, traditional methods for creating the styryl double bond, such as the Wittig reaction, suffer from poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide waste. Alternative strategies that exhibit higher atom economy are therefore highly desirable. Cycloaddition reactions, for example, can demonstrate perfect atom economy, where all atoms of the reactants are incorporated into the product. mdpi.com Research into atom-economic approaches for constructing α-(hetero)arylfurans from renewable furanic platforms highlights the potential of cycloaddition pathways. nih.gov

| Synthetic Strategy | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Wittig Reaction | Furan-2-carbaldehyde + Benzyltriphenylphosphonium chloride | This compound | Triphenylphosphine oxide + HCl | Low |

| Heck Coupling | 2-Bromofuran + Styrene | This compound | HBr | Moderate |

| Condensation | Furan-2-carbaldehyde + Phenylacetic acid (with subsequent decarboxylation) | This compound | H₂O + CO₂ | Moderate to High |

| Direct C-H Arylation | Furan + Styrene (Catalytic) | This compound | H₂ | High |

Use of Renewable Feedstocks

The utilization of renewable raw materials is a cornerstone of sustainable chemistry. yale.edu Lignocellulosic biomass, an abundant and non-food-based resource, is a prime source for producing furan derivatives that can serve as precursors to this compound. researchgate.net Platform molecules such as furfural (B47365) and 5-(hydroxymethyl)furfural (HMF) can be derived from the dehydration of pentose (B10789219) and hexose (B10828440) sugars found in biomass. rsc.orgosti.gov

These bio-derived furans can then be converted into a variety of valuable chemicals, including 2-methylfuran (B129897) (2-MF), which can be a starting material for more complex structures. rsc.orgnih.gov For example, HMF can be condensed with acetone (B3395972) to create larger molecules that serve as feedstocks for polymers and fuels. rsc.org By starting from biomass, the synthesis of this compound can shift away from a reliance on depleting fossil fuel resources, thereby reducing its carbon footprint and enhancing its sustainability profile. mdpi.com

| Biomass Source | Key Sugar Component | Derived Furanic Platform | Potential Application in this compound Synthesis |

| Corn Cobs, Bagasse | Xylose (a pentose) | Furfural | Can be converted to the furan ring of this compound. |

| Fruit, Starchy Crops | Fructose (a hexose) | 5-(Hydroxymethyl)furfural (HMF) | Can be a precursor to functionalized furan aldehydes for synthesis. |

| Wood, Straw | Cellulose (glucose units) | Glucose -> HMF/Furfural | Provides a route to furanic starting materials. |

Catalysis

Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts to carry out a reaction multiple times, reducing waste and often enabling more selective transformations. nih.govyale.edu In the synthesis of this compound and its analogues, organocatalysis and metal catalysis have emerged as powerful green tools.

A notable example is the synthesis of highly functionalized 2-styrylfurans using a combination of N-heterocyclic carbene (NHC) and Brønsted acid catalysis. nih.govacs.org This method involves an NHC-catalyzed cross-benzoin reaction followed by a Brønsted acid-driven Paal-Knorr-like condensation, allowing for the efficient formation of the styrylfuran skeleton under relatively mild conditions. nih.gov Furthermore, the conversion of biomass-derived furfural into key intermediates like 2-methylfuran is often achieved using highly efficient and selective catalysts, such as those based on non-precious metals like cobalt. rsc.orgresearchgate.net The development of stable and recyclable catalysts is crucial for the industrial feasibility of these green synthetic routes. frontiersin.org

| Catalyst Type | Reaction | Reactants | Product | Key Advantage |

| N-Heterocyclic Carbene (NHC) / Brønsted Acid | Cross-Benzoin / Paal-Knorr Condensation | 2,4-Dioxoesters + Aldehydes | Functionalized 2-Styrylfurans | Organocatalytic, avoids heavy metals, mild conditions. nih.gov |

| Cobalt/Cobalt Oxide (Co/CoOx) | Selective Hydrodeoxygenation | Furfural | 2-Methylfuran (2-MF) | Uses an economical, non-precious metal catalyst. rsc.orgresearchgate.net |

| Palladium (Pd), Platinum (Pt), Nickel-Tungsten Carbide (Ni-WxC) | Hydrodeoxygenation | Hydroxyalkylation products of 2-MF | Diesel-range alkanes | Efficient conversion of furanic biomass to fuels/chemicals. nih.gov |

| Nafion-212 (Solid Acid) | Hydroxyalkylation/Alkylation | 2-Methylfuran + Acetone/Butanal | C₉-C₁₀ Furan Derivatives | Solid, reusable acid catalyst avoids corrosive liquid acids. nih.gov |

Safer Solvents and Energy Efficiency

The principles of green chemistry also advocate for minimizing or eliminating the use of auxiliary substances like organic solvents and reducing energy requirements by conducting reactions at ambient temperature and pressure. yale.edu Many traditional organic reactions rely on volatile and often toxic solvents that contribute significantly to chemical waste. researchgate.net

Solvent-free reaction conditions, such as those achieved through grinding techniques, represent an ideal green alternative. researchgate.net While specifically documented for analogous compounds like 2-styrylchromones, this approach minimizes waste and energy use associated with solvent heating and removal. researchgate.net Where solvents are necessary, the selection of greener alternatives is paramount. The NHC-catalyzed synthesis of styrylfurans, for instance, proceeds at moderate temperatures (40–80 °C), which is more energy-efficient than reactions requiring high-temperature reflux. nih.gov The development of catalytic systems that operate efficiently in water or other benign media, and at lower temperatures, remains a key goal in the sustainable synthesis of this compound.

Spectroscopic Characterization and Molecular Structure Elucidation of 2 Styrylfuran Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 2-styrylfuran and its derivatives, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive picture of its molecular framework.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of this compound reveals a characteristic set of signals corresponding to the protons on the furan (B31954) ring, the styryl vinyl group, and the phenyl ring. The chemical shifts (δ) and coupling constants (J) of these protons are diagnostic of the electronic environment and the connectivity within the molecule.

In a typical ¹H NMR spectrum of (E)-2-styrylfuran, the protons of the furan ring appear as distinct multiplets. The proton at the 5-position (H-5) of the furan ring is typically the most deshielded of the furan protons due to its proximity to the oxygen atom and the conjugated system. The protons at the 3 and 4-positions (H-3 and H-4) resonate at slightly higher fields.

The vinyl protons of the styryl group give rise to two doublets in the olefinic region of the spectrum, a result of their coupling to each other. The magnitude of the coupling constant between these two protons is indicative of the stereochemistry of the double bond. For the (E)-isomer, this coupling constant is typically in the range of 15-18 Hz, confirming a trans configuration.

The protons of the phenyl group usually appear as a complex multiplet in the aromatic region of the spectrum. The exact chemical shifts and splitting patterns depend on the substitution pattern of the phenyl ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.51 | d | 7.3 |

| Phenyl-H | 7.50-7.44 | m | |

| Furan-H5 | 7.35 | t | 7.0 |

| Phenyl-H | 7.27-7.23 | m | |

| Vinyl-H | 7.02 | d | 7.4 |

| Vinyl-H | 6.90 | d | 9.1 |

| Furan-H3 | 6.45 | d | 3.3 |

| Furan-H4 | 6.38 | dd | 3.3, 1.8 |

Note: The data presented is for a representative (E)-2-styrylfuran derivative. Actual chemical shifts and coupling constants may vary depending on the solvent and specific substitution patterns.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization state, their proximity to electronegative atoms, and their position within the conjugated system.

The furan ring carbons exhibit characteristic chemical shifts, with the carbon atom adjacent to the oxygen (C-2) and the carbon at the 5-position (C-5) typically appearing at lower fields compared to the carbons at the 3 and 4-positions (C-3 and C-4). The carbon atoms of the styryl vinyl group and the phenyl ring also show distinct resonances in the sp² region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenyl-C (quaternary) | 137.6 |

| Phenyl-C | 130.1 |

| Phenyl-C | 128.6 |

| Phenyl-C | 128.1 |

| Phenyl-C | 127.7 |

| Vinyl-C | 127.1 |

| Vinyl-C | 126.6 |

| Furan-C2 | 152.0 |

| Furan-C5 | 142.0 |

| Furan-C3 | 111.8 |

| Furan-C4 | 108.0 |

Note: The data presented is for a representative (E)-2-styrylfuran derivative. Actual chemical shifts may vary depending on the solvent and specific substitution patterns.

Deuterium (²H) NMR Spectroscopy for Mechanistic Probing

Deuterium (²H) NMR spectroscopy serves as a powerful tool for investigating reaction mechanisms. By strategically replacing hydrogen atoms with deuterium, chemists can trace the pathways of atoms and elucidate the intricate steps of a chemical transformation. In the synthesis of styrylfurans, deuterium labeling can be employed to understand the origin of specific hydrogen atoms in the final product. For instance, in a Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, deuterium labeling of the starting materials can confirm the proposed mechanistic steps of enolization and subsequent cyclization. The presence and position of deuterium atoms in the resulting this compound can be unequivocally determined by ²H NMR spectroscopy, providing direct evidence for the reaction pathway. For example, a deuterium labeling experiment in the synthesis of functionalized styrylfurans revealed that the exchange of a labile proton with D₂O resulted in OH/OD exchange only, while a C-H acidic proton did not exchange, providing insight into the reactivity of the intermediates. researchgate.net

Advanced Two-Dimensional (2D) NMR Techniques (e.g., HSQC, NOESY)

For more complex this compound derivatives with overlapping signals in their 1D NMR spectra, advanced 2D NMR techniques are indispensable for unambiguous signal assignment.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum represents a C-H bond, with the coordinates of the peak corresponding to the chemical shifts of the respective carbon and proton. This technique is invaluable for definitively assigning the proton and carbon signals of the furan and styryl moieties.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons within a molecule. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, typically within 5 Å. This information is crucial for determining the stereochemistry of the styryl double bond and for understanding the preferred conformation of the molecule. For instance, a strong NOESY correlation between a vinyl proton and a furan ring proton would provide definitive evidence for a specific geometric isomer.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a characteristic "fingerprint" of the functional groups present in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a series of absorption bands that are indicative of its constituent functional groups. The presence of both a furan ring and a styryl group gives rise to a unique spectral pattern.

Key characteristic absorption bands for this compound include:

C-H stretching vibrations: Aromatic and vinyl C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-H stretching of the furan ring also falls in this region.

C=C stretching vibrations: The stretching of the carbon-carbon double bonds in the furan ring and the styryl group results in absorptions in the 1600-1450 cm⁻¹ region. Aromatic ring stretching vibrations also appear in this range.

C-O-C stretching vibration: The characteristic antisymmetric stretching of the C-O-C bond within the furan ring gives rise to a strong absorption band, typically in the region of 1250-1020 cm⁻¹.

Out-of-plane C-H bending vibrations: The out-of-plane bending vibrations of the vinyl and aromatic C-H bonds are particularly diagnostic. For a trans-disubstituted alkene, a strong absorption band is typically observed around 960 cm⁻¹, providing further confirmation of the (E)-stereochemistry of the styryl group.

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Aromatic/Vinyl C-H Stretch | > 3000 |

| C=C Stretch (Aromatic/Furan/Vinyl) | 1600 - 1450 |

| C-O-C Stretch (Furan) | 1250 - 1020 |

| Trans-Vinyl C-H Bend (Out-of-plane) | ~ 960 |

Raman Spectroscopy

Key vibrational modes expected for this compound include the stretching of the carbon-carbon double bonds (C=C) within the furan ring, the vinyl group, and the phenyl ring. The symmetric and asymmetric stretching of the furan ring C-C bonds typically appear in the 1033-1414 cm⁻¹ range. globalresearchonline.net The C=C stretching of the vinyl group is a prominent feature, while aromatic C-H stretching vibrations are also characteristic. The in-plane ring breathing of the furan ring is another identifiable peak. researchgate.net

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Furan Ring Breathing | ~1474 |

| C=C Aromatic & Vinyl Stretching | 1550-1650 |

| Furan C-C Stretching | 1033-1414 |

| Aromatic C-H Stretching | >3000 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is dominated by its extensive π-conjugated system, which includes the furan ring, the ethylenic bridge, and the phenyl group. This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the ultraviolet region.

The primary electronic transition observed is a π → π* transition, which is characteristic of molecules with conjugated double bonds. globalresearchonline.net Studies on similar compounds, like 5-phenyl-2-furonitriles, show a significant bathochromic (red) shift in the absorption maximum when a phenyl group is added to the furan ring, a direct consequence of the extended conjugation. chemicalpapers.com For instance, while 2-furonitrile absorbs at 242 nm, the addition of a phenyl group at the 5-position shifts the maximum to around 294 nm. chemicalpapers.com Given the similar conjugated structure of this compound, a strong absorption band in the 290–330 nm region is expected, corresponding to the excitation of an electron across the entire conjugated system. chemicalpapers.com

Table 2: Predicted UV-Vis Absorption Data for this compound

| Wavelength Maximum (λmax) | Type of Electronic Transition |

|---|---|

| ~290-330 nm | π → π* |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry provides critical information for determining the molecular weight of this compound and elucidating its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺), which corresponds to the molecular weight of the compound. chemguide.co.uk

The molecular ion of this compound is expected to be relatively stable due to the aromatic nature of both the furan and phenyl rings. However, being energetically unstable, the molecular ion will undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. libretexts.org The most common fragmentation pathways involve the cleavage of the bonds in the styryl chain, as these are typically the weakest links.

Plausible fragmentation patterns for this compound would involve:

Cleavage of the C-C bond between the furan ring and the vinyl group.

Cleavage of the C-C bond between the vinyl group and the phenyl group.

Fragmentation of the furan ring itself, which can lead to characteristic ions like C₃H₃⁺. ed.ac.uk

The stability of the resulting carbocations plays a crucial role in determining the relative abundance of fragment ions; more stable ions will produce taller peaks in the mass spectrum. chemguide.co.uk For instance, the formation of a tropylium ion (C₇H₇⁺) from the phenyl group is a common and stable fragment in many aromatic compounds.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Corresponding Fragment Ion |

|---|---|

| 168 | [C₁₂H₁₀O]⁺ (Molecular Ion) |

| 139 | [M - CHO]⁺ |

| 103 | [C₈H₇]⁺ (Styryl Cation) |

| 91 | [C₇H₇]⁺ (Tropylium Ion) |

| 67 | [C₄H₃O]⁺ (Furyl Cation) |

| 39 | [C₃H₃]⁺ |

Photophysical Properties and Excited State Dynamics of 2 Styrylfuran Derivatives

Electronic Absorption and Emission Spectroscopy

The interaction of 2-styrylfuran derivatives with light is governed by their electronic structure. Electronic absorption and emission spectroscopy provide valuable insights into the energy levels of the molecule and the transitions between them.

The absorption and emission maxima are fundamental photophysical parameters that characterize the energy of the photons a molecule absorbs and emits. For a series of functionalized this compound derivatives in chloroform, these values have been systematically investigated. The absorption maxima (λmaxabs) for these compounds are generally found in the ultraviolet region, while their emission maxima (λmaxem) are observed in the visible region of the electromagnetic spectrum. nih.govacs.org

The specific positions of these maxima are sensitive to the nature of the substituents on the aromatic rings. For instance, the introduction of both electron-donating and halogen substituents at the 3-position of the phenyl ring results in measurable shifts in the absorption and emission wavelengths. nih.gov Similarly, strong electron-withdrawing groups at the 2-position have been shown to influence the photophysical behavior. nih.gov

A selection of this compound derivatives and their respective absorption and emission maxima in chloroform are presented in the table below.

| Compound | λmaxabs (nm) | λmaxem (nm) |

|---|---|---|

| 4a | 372 | 439.5 |

| 4b | 373 | 442.5 |

| 4e | 371 | 436.5 |

| 4f | 368.5 | 434.0 |

| 4r | 370 | 436.0 |

| 4s | 370 | 436.0 |

| 4t | 372 | 439.0 |

The Stokes shift is the difference in energy between the absorption and emission maxima. It provides information about the extent of structural relaxation in the excited state and the nature of the solvent-fluorophore interactions. For the studied this compound derivatives, the Stokes shifts (Δss) in chloroform have been calculated and are presented below. nih.govacs.org

| Compound | Stokes Shift (Δss) (cm-1) |

|---|---|

| 4a | 4129 |

| 4b | 4211 |

| 4e | 4045 |

| 4f | 4096 |

| 4r | 4091 |

| 4s | 4091 |

| 4t | 4103 |

Quantitative Determination of Fluorescence Quantum Yields (Φf)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The this compound derivatives exhibit blue emission with high fluorescence quantum yields. nih.gov The values are influenced by the electronic character of the substituents on the molecule. nih.gov

The fluorescence quantum yields for several derivatives in chloroform are provided in the following table.

| Compound | Fluorescence Quantum Yield (Φf) (%) |

|---|---|

| 4a | 59 |

| 4b | 67 |

| 4e | 49 |

| 4f | 46 |

| 4r | 44 |

| 4s | 55 |

| 4t | 66 |

Measurement of Fluorescence Lifetimes (τ)

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is crucial for understanding the dynamics of the excited state. The fluorescence lifetimes of the this compound derivatives have been measured in chloroform.

The table below lists the fluorescence lifetimes for selected this compound derivatives.

| Compound | Fluorescence Lifetime (τ) (ns) |

|---|---|

| 4a | 1.77 |

| 4b | 1.88 |

| 4e | 1.34 |

| 4f | 1.15 |

| 4r | 1.24 |

| 4s | 1.47 |

| 4t | 1.76 |

Structure-Property Relationships in Photophysical Parameters

The relationship between the chemical structure of the this compound derivatives and their photophysical properties is a key aspect of their study, allowing for the rational design of molecules with desired characteristics.

The Hammett equation provides a means to quantify the effect of substituents on the reactivity and properties of aromatic compounds. In the context of this compound derivatives, a correlation has been observed between the Hammett substituent constants and their photophysical properties. nih.gov

Specifically, the fluorescence quantum yields (Φf) have been found to correlate with the Hammett constants. nih.gov This is attributed to the significant influence of the substituent's electronic character on the non-radiative decay rates (knr). nih.gov While the radiative decay rates (kr) are also affected by the substituent, the effect is less pronounced. nih.gov The ratio of the highest to the lowest non-radiative rate is 4.05, whereas for the radiative rate, this ratio is only 1.28, indicating that the non-radiative pathways are more sensitive to substituent effects. nih.gov

Photochemical Reactivity and Transformations

Upon absorption of light, this compound and its derivatives can undergo a variety of photochemical reactions, leading to the formation of new chemical structures. These transformations are a direct consequence of the altered electronic distribution in the excited state.

Photocyclodehydrogenation Pathways

One of the characteristic photochemical reactions of this compound is photocyclodehydrogenation. When irradiated, this compound can undergo an intramolecular cyclization followed by the elimination of a molecule of hydrogen to yield a fused aromatic system. Specifically, the photochemical cyclodehydrogenation of this compound results in the formation of naphtho[2,1-b]furan. rsc.orgrsc.org This reaction proceeds via the initial formation of a dihydronaphthofuran intermediate, which then aromatizes by losing two hydrogen atoms in the presence of an oxidizing agent or through a disproportionation reaction.

Intramolecular and Intermolecular [2+2] Cycloaddition Reactions

While [2+2] cycloaddition reactions are a common photochemical transformation for many unsaturated systems, their occurrence in this compound is not as extensively documented as photocyclodehydrogenation. In principle, this compound possesses the necessary structural features for both intramolecular and intermolecular [2+2] cycloadditions.

Intramolecular [2+2] Cycloaddition: For an intramolecular [2+2] cycloaddition to occur, the this compound molecule would need to be suitably substituted to allow for the formation of a four-membered ring between the vinyl group and a double bond within the furan (B31954) ring or the phenyl ring. There is limited specific evidence in the literature for this type of reaction in simple this compound systems.

Intermolecular [2+2] Cycloaddition: Intermolecular [2+2] cycloaddition involves the reaction of an excited this compound molecule with another ground-state molecule, which could be another this compound molecule (dimerization) or a different alkene. The furan ring itself can participate in [2+2] cycloadditions, and styrenes are also known to undergo such reactions. However, specific studies detailing the intermolecular [2+2] cycloaddition of this compound are not prevalent, suggesting that other photochemical pathways, such as photocyclodehydrogenation, may be more favorable.

Photorearrangements of Styrylfuran Systems

In addition to cyclization reactions, this compound systems can also undergo photorearrangements. A notable example is a novel photochemical rearrangement that has been reported for certain styrylfuran derivatives. nih.gov While the detailed mechanism of this rearrangement was not fully elucidated in the initial report, it represents an alternative deactivation pathway for the excited state, leading to constitutional isomers of the starting material. Such rearrangements often proceed through transient intermediates and can be highly dependent on the substitution pattern of the styrylfuran.

Data Tables

Table 1: Photophysical Data for Selected this compound Derivatives

| Compound | Substituent (R) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |

| 1 | H | 320 | 410 | 0.35 |

| 2 | 4-OCH3 | 345 | 435 | 0.62 |

| 3 | 4-NO2 | 360 | 520 | 0.11 |

Note: The data in this table is illustrative and based on typical values found in the literature for styryl derivatives. Actual values may vary depending on the solvent and experimental conditions.

Polymerization Behavior and Macromolecular Integration of 2 Styrylfuran

Radical Polymerization Studies

In the realm of radical polymerization, 2-styrylfuran is not typically employed as a primary monomer for homopolymerization but has been investigated for its role as a specialized additive and comonomer.

Research has demonstrated the utility of this compound as an additive in radical polymerizations, specifically for the purpose of introducing furyl groups at the chain ends of polymers. royalsocietypublishing.org114.55.40 When introduced into polymerization systems, such as that of methyl methacrylate, this compound acts as a highly efficient capturing agent for the initiating radicals. acs.org The process involves the addition of a primary radical (from an initiator like benzoyl peroxide) to the double bond of this compound. The resulting radical is stabilized and does not readily propagate further polymerization, effectively terminating the chain and leaving a terminal furyl group. acs.org This method provides a route to synthesize polymers with reactive furyl end-groups, which can be used for subsequent derivatization or cross-linking reactions. royalsocietypublishing.org

Table 1: Role of this compound as an Additive in Radical Polymerization

| Polymerization System | Role of this compound | Resulting Feature | Reference |

| Methyl Methacrylate | Additive / Radical Trap | Polymers with terminal furyl groups | 114.55.40acs.org |

| Styrene (B11656) | Additive / Radical Trap | Polymers with terminal furyl groups | royalsocietypublishing.org |

The kinetics of copolymerization involving styrene and various comonomers are well-documented, with monomer reactivity ratios being a key parameter for predicting copolymer composition. frontiersin.orgnih.gov These ratios, r₁ and r₂, describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homopolymerization) versus a unit of the comonomer (copolymerization). nih.gov Methods such as those developed by Finemann–Ross (F-R) and Kelen–Tudos (K-T) are commonly used to determine these ratios from experimental data. frontiersin.orgnih.gov

While specific, detailed kinetic studies for the this compound/styrene system are not widely reported, the behavior can be inferred from studies of structurally similar molecules like stilbene (B7821643) and its analogues. acs.org For the copolymerization of styrene (M₁) with a comonomer (M₂), the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ : Ratio of the rate constant for a polystyryl radical adding a styrene monomer to that of it adding a comonomer.

r₂ = k₂₂ / k₂₁ : Ratio of the rate constant for a comonomer radical adding another comonomer to that of it adding a styrene monomer.

Table 2: Illustrative Reactivity Ratios for Copolymerization of Styrene (M₁) with Various Comonomers (M₂)

| Comonomer (M₂) | r₁ (Styrene) | r₂ (Comonomer) | Copolymerization Tendency | Reference |

| 2-Ethylhexyl Acrylate | 1.24 | 0.71 | Random, slight preference for styrene blocks | frontiersin.org |

| Acrylic Acid | Dependent on solvent and RAFT agent | Dependent on solvent and RAFT agent | Variable | researchgate.net |

| Pentadecylphenyl Methacrylate | 0.93 | 0.05 | Random, alternating | nih.gov |

| Glycidyl Methacrylate | Model-dependent | Model-dependent | Controlled, random | nih.gov |

Theoretical and Computational Chemistry Studies on 2 Styrylfuran

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 2-styrylfuran, these calculations reveal the distribution of electrons and energy levels of molecular orbitals, which are key to understanding its chemical behavior. Methods like Density Functional Theory (DFT) are commonly employed to explore molecular geometry and electronic properties. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity and polarizability, indicating that the molecule can be more easily excited. nih.govscirp.org

For this compound, the HOMO is expected to be delocalized across the entire π-conjugated system, including the furan (B31954) ring, the vinyl bridge, and the phenyl ring. The LUMO would also be distributed over this system. The energy of these orbitals dictates the molecule's electronic absorption properties and its susceptibility to electrophilic or nucleophilic attack.

Another tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the oxygen atom of the furan ring and the π-electron clouds of the aromatic rings and the double bond are expected to be electron-rich sites (negative potential, typically colored red or yellow), making them susceptible to electrophilic attack.

Table 1: Calculated Electronic Properties of Aromatic Heterocycles (Illustrative) Note: This table provides representative data for related compounds to illustrate the typical output of quantum chemical calculations, as specific values for this compound are not readily available in the cited literature.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Quinoline | DFT/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |

| Furan | G4 Level of Theory | - | - | - |

Data sourced from references scirp.orgresearchgate.net.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for a wide range of applications, from studying reaction mechanisms to predicting spectroscopic properties. nih.govohio-state.edu

DFT can be used to predict the most probable sites for monomer coupling during polymerization. This is achieved by calculating reactivity indices, such as Fukui functions or analyzing the distribution of the HOMO and LUMO. These indices quantify the susceptibility of different atomic sites to electrophilic, nucleophilic, or radical attack.

For a molecule like this compound, polymerization could potentially occur via the furan ring or the styryl double bond. DFT calculations can determine the most reactive carbon atoms. For instance, in reactions involving furan derivatives, computational studies have shown that the charge is often delocalized from a carbonyl group into the furan ring, activating it for reactions. nih.gov By calculating the condensed Fukui functions or the spin density in a radical cation of this compound, one could predict the preferred positions for chain propagation in both electrophilic and radical polymerization, respectively. The sites with the highest values for the appropriate reactivity index would be the most likely points of coupling.

For example, in a study of the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives, which are structurally similar to this compound, DFT calculations were used to identify the reactive species. nih.gov The study suggested that O,C-diprotonated forms of the furan derivatives act as the reactive electrophiles in the transformation. nih.gov Similarly, DFT could be applied to study various reactions of this compound, such as cycloadditions, electrophilic substitutions, or oxidations. By calculating the Gibbs free energy of activation for different possible pathways, the most favorable reaction mechanism can be determined.

Table 2: Example of Calculated Activation Free Energies for a Reaction Pathway (Illustrative) Note: This table illustrates the type of data obtained from DFT studies of reaction mechanisms, using a hypothetical reaction of this compound.

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants (this compound + Electrophile) | 0.0 |

| 2 | Transition State 1 (TS1) | +15.2 |

| 3 | Intermediate | -5.4 |

| 4 | Transition State 2 (TS2) | +10.8 |

| 5 | Products | -12.6 |

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the electronic excited states of molecules. rsc.orgrsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectra, as well as oscillator strengths, which relate to the intensity of the absorption. rsc.orgchemrxiv.org

For a fluorescent molecule like this compound, TD-DFT can be used to model its photophysical properties. By optimizing the geometry of the first excited state (S₁), the emission energy can be calculated, providing an estimate of the fluorescence spectrum. The difference between the absorption and emission energies gives the Stokes shift. Furthermore, TD-DFT calculations can provide insights into the nature of the electronic transitions (e.g., π→π* or n→π*) and can be used to analyze charge-transfer character in the excited state. rsc.orgyoutube.com

Computational protocols can also be employed to estimate rates of photophysical processes, such as fluorescence and intersystem crossing (ISC) to the triplet state. rsc.org These calculations help in understanding the factors that determine the fluorescence quantum yield and lifetime of the molecule. For instance, TD-DFT has been successfully used to reproduce the vibronic structure of absorption spectra and calculate ISC rate constants for complex organic molecules. rsc.org

Table 3: Example of Calculated Photophysical Data (Illustrative) Note: This table shows typical photophysical parameters that can be obtained from TD-DFT calculations for a fluorescent molecule like this compound.

| Parameter | Calculated Value |

| Absorption λmax (nm) | 320 |

| Emission λmax (nm) | 390 |

| Stokes Shift (nm) | 70 |

| Oscillator Strength (f) | 0.85 |

| Nature of S₀→S₁ Transition | π→π* |

| Fluorescence Rate (kf) (s⁻¹) | 1.5 x 10⁸ |

| Intersystem Crossing Rate (kISC) (s⁻¹) | 2.1 x 10⁷ |

Molecular Dynamics and Conformational Analysis of this compound Architectures

While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. researchgate.netresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. researchgate.net This technique is invaluable for understanding the conformational dynamics of flexible molecules and the bulk properties of materials. mdpi.commaterialssquare.com

For this compound, a key flexible feature is the torsion around the single bonds connecting the furan ring to the vinyl group and the vinyl group to the phenyl ring. DFT calculations can be used to compute the potential energy surface for rotation around these bonds, identifying the most stable conformers (e.g., trans vs. cis isomers of the styryl unit, and syn vs. anti orientation of the furan ring) and the energy barriers between them. nih.govresearchgate.net Studies on similar 2-aryl furan systems have shown that the interplay of steric hindrance and conjugation effects determines the preferred conformation. nih.govresearchgate.net

MD simulations can then be used to study larger systems containing this compound units, such as oligomers or polymers. dtic.mil By simulating these systems, one can investigate properties like chain flexibility, polymer morphology in amorphous or crystalline states, and the dynamics of side chains. Such simulations provide a molecular-level understanding of how the structure of the this compound monomer influences the macroscopic properties of the resulting materials. researchgate.net

Advanced Research Perspectives and Future Directions in 2 Styrylfuran Chemistry

Exploration of Novel Synthetic Paradigms for Diverse 2-Styrylfuran Derivatives

The development of efficient and flexible synthetic methods is paramount to exploring the vast chemical space of this compound derivatives. While traditional methods like the Fiest-Benary synthesis and Paal-Knorr cyclocondensation have been widely used, they often require harsh conditions or complex substrates. acs.orgnih.gov Modern organic synthesis is moving towards more sophisticated and sustainable approaches.

A recent breakthrough involves a synergistic organocatalytic approach using N-heterocyclic carbenes (NHCs) and a Brønsted acid. researchgate.net This method employs a chemoselective cross-benzoin reaction between 2,4-dioxoesters and cinnamaldehyde (B126680) derivatives, followed by a Brønsted acid-driven Paal-Knorr-like condensation. vulcanchem.comacs.org The reaction proceeds under relatively mild conditions (40 °C) and demonstrates high functional group tolerance, allowing for the synthesis of a wide variety of highly functionalized styrylfurans with good to excellent yields. vulcanchem.comacs.org For instance, electron-withdrawing groups on the aryl ring of the dioxoester can lead to yields as high as 99%. vulcanchem.com

Future research will likely focus on expanding the synthetic toolkit for 2-styrylfurans, with several promising paradigms on the horizon:

Metal-Free Catalysis : Moving away from expensive and potentially toxic transition metals is a major goal of green chemistry. The development of metal-free oxidative cyclizations and base-catalyzed intramolecular cyclizations for related furan (B31954) syntheses showcases a promising future direction. researchgate.netrsc.org These methods enhance atomic economy and reduce environmental impact. researchgate.net

Photocatalysis : Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. beilstein-journals.org The application of photocatalysis to the synthesis of 2-styrylfurans, potentially through C-H activation or cross-coupling reactions, could provide novel and efficient pathways to these compounds. jst.go.jpoaepublish.com

Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. europa.eusioc-journal.cn Streamlining the synthesis of 2-styrylfurans into a continuous flow process, potentially eliminating the need to isolate unstable intermediates, would be a significant step towards their large-scale production for industrial applications. sioc-journal.cnchemrxiv.org

Integration of this compound in Functional Organic Materials Science

The unique photophysical properties of 2-styrylfurans make them highly attractive candidates for a new generation of functional organic materials. vulcanchem.comresearchgate.net Their core structure allows for fine-tuning of electronic and optical properties through the introduction of various substituents, enabling the rational design of materials for specific applications. vulcanchem.comresearchgate.net

This compound derivatives typically exhibit strong absorption in the near-UV region and emit light in the blue-to-green part of the spectrum, often with high fluorescence quantum yields. vulcanchem.com This inherent fluorescence is the foundation for their use in several areas of materials science.

Key Photophysical Properties of Selected this compound Derivatives

| Compound | Substituent (R) | Absorption Max (λmax abs) [nm] | Emission Max (λmax em) [nm] | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| 4l | 4-OMe | 381 | 445 | 0.73 |

| 4a | H | 368 | 434 | 0.52 |

| 4n | 4-Cl | 374 | 436 | 0.44 |

| 4o | 4-CF3 | 372 | 434 | 0.48 |

Data sourced from studies in CHCl3 solvent. vulcanchem.comnih.gov

Future research in this area will focus on several key directions:

Organic Electronics : Furan-based conjugated materials are being explored as sustainable alternatives to their thiophene-based counterparts in organic electronics. ntu.edu.sgntu.edu.sg The development of novel this compound derivatives could lead to advanced organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). researchgate.netsigmaaldrich.com Their tunable energy levels are critical for efficient charge transport and device performance.

Advanced Fluorophores and Sensors : The sensitivity of the fluorescence of 2-styrylfurans to their chemical environment can be exploited to create chemical sensors. By incorporating specific binding sites, these molecules could be designed to detect ions, small molecules, or changes in environmental properties like polarity or viscosity.

Two-Photon Absorption (2PA) Materials : For applications in bioimaging and photodynamic therapy, shifting the absorption and emission wavelengths further into the red or near-infrared (NIR) region is desirable to penetrate the first biological window. acs.org Future work will involve designing this compound derivatives with extended π-systems to facilitate two-photon excited fluorescence, enhancing their utility in advanced microscopy techniques. acs.org

Development of this compound as a Versatile Synthetic Building Block for Complex Molecules

The furan ring is a prevalent motif in a multitude of bioactive natural products and pharmaceuticals. nih.govrsc.orgutripoli.edu.ly The this compound scaffold, with its inherent functionality and potential for further elaboration, is an ideal starting point for the synthesis of more complex molecular architectures.

The concept of using modular building blocks to rapidly assemble libraries of complex molecules is a powerful strategy in modern drug discovery and chemical biology. springernature.comnih.gov The this compound core can be viewed as a "four-carbon synthon" that can undergo various transformations. springernature.com

Future directions in this field include:

Diversity-Oriented Synthesis (DOS) : Using the this compound core, chemists can apply a range of reactions to create a diverse library of related but structurally distinct molecules. This can be achieved through reactions that modify the styryl group, the furan ring, or the substituents on either part of the molecule.

Cascade Reactions : Designing this compound derivatives that can undergo programmed cascade reactions would allow for the rapid construction of complex polycyclic systems in a single step. This approach is highly efficient and atom-economical.

Total Synthesis of Natural Products : The this compound framework can serve as a key intermediate in the total synthesis of complex natural products that contain a furan ring. rsc.org For example, a recently developed methodology using hydroxyoxetanyl ketones as building blocks has enabled the concise synthesis of several furan-containing natural products like rabdoketones and paleofurans. rsc.org

Interdisciplinary Approaches in Advancing Styrylfuran Research

The full potential of this compound chemistry will be realized through collaboration between different scientific disciplines. Integrating expertise from computational chemistry, chemical biology, and medicine will accelerate discovery and application.

Computational Chemistry : Theoretical calculations, particularly using Density Functional Theory (DFT), are becoming indispensable for predicting the electronic and photophysical properties of new molecules before they are synthesized. researchgate.netscielo.org.mxjstar-research.com This synergy between theory and experiment allows for the rational design of this compound derivatives with tailored properties, such as optimized absorption/emission wavelengths or specific electronic characteristics for materials applications. researchgate.netscielo.org.mx

Chemical Biology and Bioimaging : The fluorescent nature of 2-styrylfurans makes them excellent candidates for use as biological probes. nih.govnih.govrsc.org Recent studies have shown that newly synthesized styrylfuran dyes can be used in fluorescence microscopy. acs.org Interestingly, these compounds were observed to bind predominantly to the cytoplasm of cells, a different localization pattern compared to traditional nuclear stains like DAPI. acs.orgnih.gov This opens up possibilities for their use as specific cytoplasmic markers or as scaffolds for developing probes that target other cellular organelles. researchgate.net

Medicinal Chemistry : The furan nucleus is a well-established pharmacophore found in drugs like Ranitidine and Dantrolene. acs.orgnih.govutripoli.edu.ly By functionalizing the this compound scaffold, medicinal chemists can create new libraries of compounds to be screened for various biological activities, including antibacterial, antifungal, and anticancer properties. utripoli.edu.ly

By fostering these interdisciplinary collaborations, the scientific community can bridge the gap from fundamental synthesis to real-world applications, ensuring that the fascinating chemistry of 2-styrylfurans translates into tangible benefits in materials science, technology, and medicine.

Q & A

Q. What are the established synthetic routes for 2-Styrylfuran, and what analytical techniques are recommended for confirming its purity and structure?

Methodological Answer: Synthesis of this compound typically involves cross-coupling reactions (e.g., Heck coupling) between furan derivatives and styryl moieties. Key steps include optimizing catalyst systems (e.g., palladium-based catalysts) and reaction conditions (temperature, solvent polarity). For purity confirmation, use high-performance liquid chromatography (HPLC) with UV detection. Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C NMR for olefinic and aromatic protons) and infrared (IR) spectroscopy to confirm functional groups (e.g., C=C stretching at ~1600 cm⁻¹). Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. How should researchers handle this compound given the limited toxicity data available?

Methodological Answer: Due to insufficient toxicological characterization, treat this compound as a hazardous substance. Follow protocols for handling volatile organic compounds:

- Use fume hoods with adequate ventilation (≥0.5 m/s airflow).

- Wear PPE (nitrile gloves, lab coat, safety goggles).

- Store in amber glass vials under inert gas (argon/nitrogen) to prevent oxidation.

- Conduct stability tests (TGA/DSC) to assess decomposition risks under experimental conditions .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported reaction yields of this compound under varying catalytic conditions?

Methodological Answer: Contradictions in yields often stem from uncontrolled variables (e.g., trace moisture, oxygen sensitivity). To address this:

- Perform controlled replicate experiments with strict inert-atmosphere conditions (Schlenk line/glovebox).

- Use statistical tools (ANOVA) to quantify the impact of variables (catalyst loading, solvent polarity).

- Compare kinetic profiles (via in-situ FTIR or GC-MS) to identify rate-limiting steps.

- Cross-validate results with computational models (DFT calculations for transition-state energetics) .

Q. How can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer: Density functional theory (DFT) simulations are critical for predicting regioselectivity and electronic properties:

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Simulate reaction pathways (e.g., Diels-Alder cycloadditions) using software like Gaussian or ORCA.

- Validate predictions with experimental kinetic isotope effects (KIE) or isotopic labeling.

- Leverage databases like PubChem or ChemSpider for benchmarking against analogous furan derivatives .

Q. What experimental designs are recommended to assess the photostability of this compound for optoelectronic applications?

Methodological Answer:

- Expose samples to controlled UV-Vis irradiation (e.g., solar simulators) and monitor degradation via:

- UV-Vis spectroscopy (absorbance shifts at λmax ~280 nm).

- Mass spectrometry (identification of photodegradation byproducts).

- Use accelerated aging protocols (ISO 4892-2) to simulate long-term stability.

- Correlate results with computational studies (TD-DFT for excited-state behavior) .

Data Contradiction and Reproducibility

Q. How can researchers address inconsistencies in reported NMR chemical shifts for this compound across studies?

Methodological Answer: Discrepancies may arise from solvent effects, concentration, or calibration errors. Standardize protocols:

Q. What methodologies ensure reproducibility in catalytic asymmetric synthesis of this compound derivatives?

Methodological Answer:

- Document exact catalyst preparation steps (e.g., ligand-to-metal ratio, pre-activation time).

- Use chiral stationary phase HPLC or circular dichroism (CD) to confirm enantiomeric excess (ee).

- Share crystallographic data (CCDC deposition) for stereochemical validation.

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) in publications .

Ethical and Reporting Standards

Q. How should researchers ethically report incomplete safety data for this compound in publications?

Methodological Answer:

Q. What are best practices for documenting synthetic procedures to meet journal reproducibility standards?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.